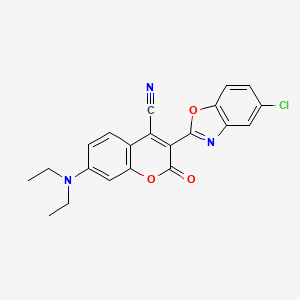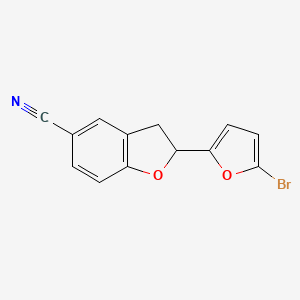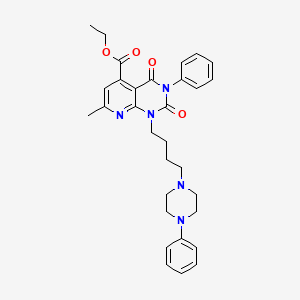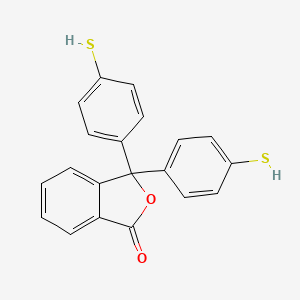
1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid is a complex organic compound that features an acridine moiety linked to a pyrrolidine ring with sulfonic acid and dioxo functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid typically involves multi-step organic reactions. One common method includes the initial formation of the acridine moiety, followed by its attachment to the pyrrolidine ring. The sulfonic acid group is then introduced through sulfonation reactions. Key reagents used in these steps include acridine derivatives, pyrrolidine, and sulfonating agents such as sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed .
化学反应分析
Types of Reactions
1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives with additional functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .
科学研究应用
1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety’s ability to intercalate with DNA.
Medicine: Explored for its potential as an anti-cancer agent, given the acridine moiety’s known cytotoxic properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties .
作用机制
The mechanism by which 1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid exerts its effects often involves intercalation with DNA, disrupting biological processes such as replication and transcription. This intercalation is facilitated by the planar structure of the acridine moiety, which allows it to insert between DNA base pairs. The compound may also interact with specific enzymes and proteins, further influencing cellular functions .
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in cell biology.
Proflavine: Another acridine derivative with antibacterial properties.
Amsacrine: An anti-cancer drug that intercalates with DNA.
Uniqueness
1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid is unique due to its combination of the acridine moiety with the pyrrolidine ring and sulfonic acid group, which may confer distinct chemical and biological properties compared to other acridine derivatives .
属性
CAS 编号 |
89685-75-6 |
|---|---|
分子式 |
C17H12N2O5S |
分子量 |
356.4 g/mol |
IUPAC 名称 |
1-acridin-9-yl-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C17H12N2O5S/c20-15-9-14(25(22,23)24)17(21)19(15)16-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)16/h1-8,14H,9H2,(H,22,23,24) |
InChI 键 |
DVSOCDBIOBCGNI-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)N(C1=O)C2=C3C=CC=CC3=NC4=CC=CC=C42)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12916833.png)

![(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916842.png)





![3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B12916863.png)


![3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12916877.png)

